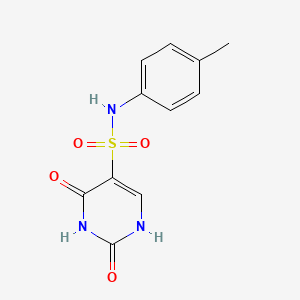

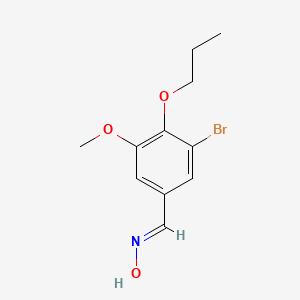

![molecular formula C18H24N2O2S B5554810 2-methyl-8-{[3-(methylthio)phenyl]acetyl}-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5554810.png)

2-methyl-8-{[3-(methylthio)phenyl]acetyl}-2,8-diazaspiro[4.5]decan-3-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related spiro compounds involves multi-step pathways that typically start from basic aromatic or heteroaromatic compounds. For instance, a method described for synthesizing diazaspiro[4.5]decane derivatives involves a simple, cost-effective three-step synthesis, offering a pathway to N-1 monosubstituted spiro carbocyclic imidazolidine-2,4-diones, a class of compounds with significant pharmacological interest due to their heterocyclic scaffolds (Pardali et al., 2021).

Molecular Structure Analysis

Molecular structure analysis of diazaspiro[4.5]decan-3-one derivatives typically involves spectroscopic techniques such as FT-IR, 1H-NMR, 13C-NMR, X-ray, and HRMS spectral analysis. These techniques provide detailed information about the molecular geometry, functional groups, and overall molecular architecture. For example, an original pyrrolo[1,2-a]quinoxaline derivative shows interesting cytotoxic potential against several human leukemia cell lines, with its structure characterized by these methods (Guillon et al., 2020).

Applications De Recherche Scientifique

Antihypertensive Activity

Diazaspirocyclic compounds have been synthesized and evaluated for their antihypertensive activity. One study highlighted the synthesis of a series of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones with different substituents, which were screened as antihypertensive agents. These compounds demonstrated potential as alpha-adrenergic blockers, with specific derivatives showing promise due to their selective action on alpha-adrenoceptors. The study provides insight into the structure-activity relationship of these compounds, underscoring their potential in developing new antihypertensive therapies (Caroon et al., 1981).

Anticancer and Antidiabetic Applications

Another area of application for diazaspirocyclic compounds involves their potential anticancer and antidiabetic effects. Research has focused on synthesizing spirothiazolidines analogs, demonstrating significant activity against human breast and liver carcinoma cell lines. Some compounds exhibited higher therapeutic indices as inhibitors of alpha-amylase and alpha-glucosidase than standard antidiabetic drugs, suggesting their dual potential in treating cancer and diabetes (Flefel et al., 2019).

Antimicrobial Activity

Spirocyclic compounds have also been evaluated for their antimicrobial properties. A study involving the synthesis of new spirothiazolopyranopyrazole, spirothiazolodihydropyridinopyrazole, and spirothiazolothiopyranopyrazole derivatives showed promising antimicrobial activities. These compounds were tested against various microbial strains, highlighting the potential of spirocyclic compounds in developing new antimicrobial agents (Al-Ahmadi, 1997).

Propriétés

IUPAC Name |

2-methyl-8-[2-(3-methylsulfanylphenyl)acetyl]-2,8-diazaspiro[4.5]decan-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O2S/c1-19-13-18(12-17(19)22)6-8-20(9-7-18)16(21)11-14-4-3-5-15(10-14)23-2/h3-5,10H,6-9,11-13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGGAPDBGPIYBMR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC2(CCN(CC2)C(=O)CC3=CC(=CC=C3)SC)CC1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-8-{[3-(methylthio)phenyl]acetyl}-2,8-diazaspiro[4.5]decan-3-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

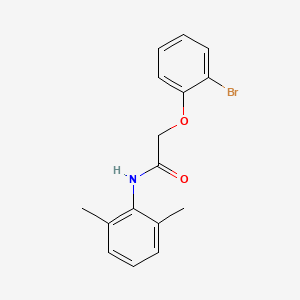

![N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-2-(2-naphthyloxy)propanamide](/img/structure/B5554727.png)

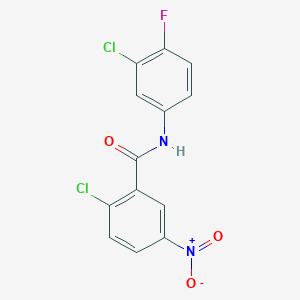

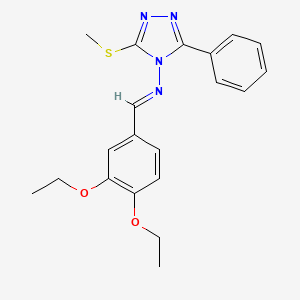

![4-(4-chlorophenyl)-N-[(5-methyl-2-furyl)methylene]-1-piperazinamine](/img/structure/B5554743.png)

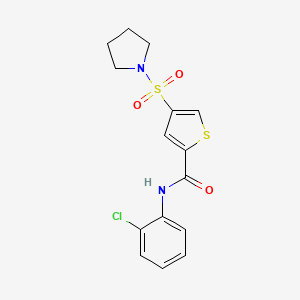

![3-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5554749.png)

![ethyl 2-[(phenoxycarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5554763.png)

![2-benzyl-N-[(2-chloro-3-pyridinyl)methyl]-N-methyl-1,3-thiazole-4-carboxamide](/img/structure/B5554769.png)

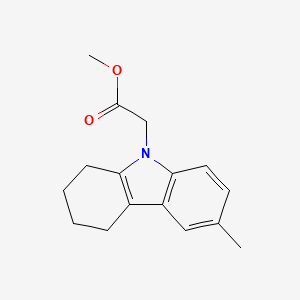

![N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-(2-naphthyloxy)propanamide](/img/structure/B5554782.png)

![4-[(dimethylamino)sulfonyl]-N-3-isoxazolyl-2-thiophenecarboxamide](/img/structure/B5554836.png)